molecular formula C11H17ClN2O4 B2727564 Methyl 3-(piperidin-4-ylmethoxy)isoxazole-5-carboxylate hydrochloride CAS No. 2034588-32-2

Methyl 3-(piperidin-4-ylmethoxy)isoxazole-5-carboxylate hydrochloride

Cat. No. B2727564
CAS RN: 2034588-32-2
M. Wt: 276.72
InChI Key: ZJDYREBUHXVQRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazoles, the core structure of the compound, has been extensively studied. A common method involves the cycloisomerization of α,β-acetylenic oximes, leading to substituted isoxazoles . This methodology is amenable for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the linear formula: C12H21O2N2Cl1 . The SMILES string is CC1=C(C©=NO1)COCC2CCNCC2.Cl , and the InChI key is UTYXVMCFCDBWQR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Molecular Interaction Studies

Research has delved into the molecular interactions of compounds structurally related to Methyl 3-(piperidin-4-ylmethoxy)isoxazole-5-carboxylate hydrochloride, particularly those involving the cannabinoid receptors. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) reveal its role as a potent and selective antagonist for the CB1 cannabinoid receptor. Through molecular orbital methods and comparative molecular field analysis (CoMFA), these investigations have contributed to developing unified pharmacophore models for CB1 receptor ligands, aiding in the understanding of steric binding interactions and antagonist activity mechanisms (J. Shim et al., 2002).

Scaffold Development for Synthesis

Another significant application is in the development of scaffolds for synthesizing highly functionalized chemical compounds. Methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, a related compound, serves as a convenient scaffold for generating new, highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives. This utilization underscores the importance of Methyl 3-(piperidin-4-ylmethoxy)isoxazole-5-carboxylate hydrochloride and similar compounds in facilitating the synthesis of chemically complex and diverse molecules (J. G. Ruano et al., 2005).

Pharmacological Investigations

Pharmacological evaluations of structurally related compounds have also been a significant area of research. For example, studies on novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives related to Methyl 3-(piperidin-4-ylmethoxy)isoxazole-5-carboxylate hydrochloride have demonstrated significant antimicrobial activity. Such research underscores the potential of these compounds in developing new therapeutic agents (M. Suresh et al., 2016).

Antipsychotic Compound Development

Additionally, compounds based on the pyrazole and isoxazole framework, including the 1-piperidinyl group, have been synthesized as potential antipsychotic molecules. This research highlights the versatility of Methyl 3-(piperidin-4-ylmethoxy)isoxazole-5-carboxylate hydrochloride and related compounds in contributing to the development of new medications for psychiatric conditions (G. Pinna et al., 2013).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P264 - P270 - P280 - P301 + P312 + P330 - P337 + P313 - P501 .

properties

IUPAC Name

methyl 3-(piperidin-4-ylmethoxy)-1,2-oxazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4.ClH/c1-15-11(14)9-6-10(13-17-9)16-7-8-2-4-12-5-3-8;/h6,8,12H,2-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDYREBUHXVQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)OCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(piperidin-4-ylmethoxy)isoxazole-5-carboxylate hydrochloride

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